molecular formula C18H14ClFN2OS B4612041 2-[(2-chloro-4-fluorobenzyl)thio]-3-cyclopropyl-4(3H)-quinazolinone

2-[(2-chloro-4-fluorobenzyl)thio]-3-cyclopropyl-4(3H)-quinazolinone

Cat. No.: B4612041
M. Wt: 360.8 g/mol
InChI Key: OUOQZYXKDFEIBB-UHFFFAOYSA-N
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Description

2-[(2-chloro-4-fluorobenzyl)thio]-3-cyclopropyl-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C18H14ClFN2OS and its molecular weight is 360.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.0499401 g/mol and the complexity rating of the compound is 527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Quinazolinone derivatives have been synthesized and evaluated for their in vitro antitumor activity. Notably, certain compounds demonstrated remarkable antitumor properties, exhibiting growth inhibitory concentrations comparable or even superior to standard drugs against tumor cell lines, including lung, CNS, and breast cancer cells. This suggests their potential as effective antitumor agents (El-Azab et al., 2017).

Antimicrobial and Antifungal Activities

Research has also focused on the antimicrobial and antifungal potentials of quinazolinone derivatives. Some compounds were found to possess good antimicrobial activities, with particular effectiveness against specific bacterial and fungal strains, surpassing even commercial bactericides and fungicides in efficacy (Yan et al., 2016). Additionally, novel s-substituted quinazoline derivatives displayed significant antifungal activities, indicating a potential for agricultural applications (Xu et al., 2007).

Synthesis and Chemical Properties

The synthesis methods and chemical properties of quinazolinone derivatives have been extensively studied. One approach highlighted the convenient one-pot synthesis of quinazolinones from anthranilamides and aldehydes, showcasing the versatility and efficiency of this method in creating compounds with potential biological activities (Cheng et al., 2013). Another study explored a traceless approach for the parallel solid-phase synthesis of 2-arylamino-substituted quinazolinones, emphasizing the importance of such techniques in the rapid and efficient development of compounds with possible therapeutic applications (Yu et al., 2002).

Properties

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-3-cyclopropylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2OS/c19-15-9-12(20)6-5-11(15)10-24-18-21-16-4-2-1-3-14(16)17(23)22(18)13-7-8-13/h1-6,9,13H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOQZYXKDFEIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=CC=CC=C3N=C2SCC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2-chloro-4-fluorobenzyl)thio]-3-cyclopropyl-4(3H)-quinazolinone
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2-[(2-chloro-4-fluorobenzyl)thio]-3-cyclopropyl-4(3H)-quinazolinone
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2-[(2-chloro-4-fluorobenzyl)thio]-3-cyclopropyl-4(3H)-quinazolinone
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